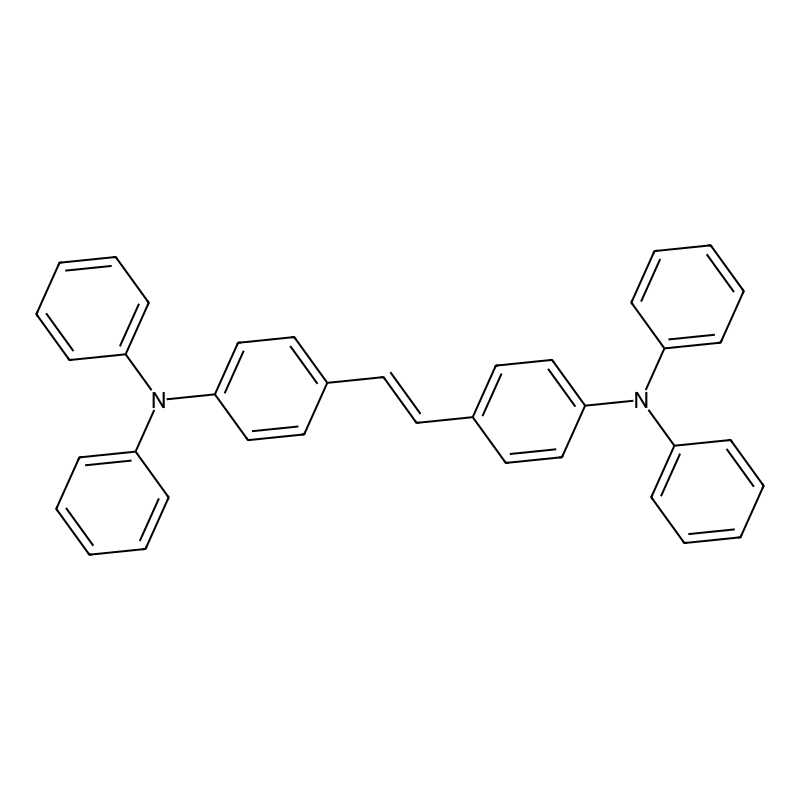

(E)-4,4'-Bis(diphenylamino)stilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Photoluminescence

BDPAS exhibits fluorescence, the ability to emit light upon absorbing photons. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) due to its efficient light emission properties [].

Hole-transporting material

BDPAS has been studied for its hole-transporting capabilities in organic electronics. Holes are positive charges that can move through a material, and efficient hole transport is crucial for the functioning of many organic devices [].

Second-harmonic generation

BDPAS shows promise for applications involving second-harmonic generation (SHG), a nonlinear optical phenomenon where light interacts with a material to generate light of a higher frequency. This property could be useful for frequency upconversion in lasers [].

(E)-4,4'-Bis(diphenylamino)stilbene is an organic compound characterized by its unique structure, which includes two diphenylamino groups attached to a stilbene backbone. Its molecular formula is C₃₈H₃₀N₂. This compound exhibits significant photophysical properties, making it of interest in various applications, particularly in organic electronics and photonics. The compound can exist in different isomeric forms, with the (E) configuration being the most stable and commonly studied due to its planar structure that facilitates effective π-π stacking interactions.

Several methods have been developed for synthesizing (E)-4,4'-Bis(diphenylamino)stilbene:

- Mizoroki-Heck Reaction: This palladium-catalyzed coupling reaction between iodobenzene and styrene derivatives is commonly used to synthesize stilbene compounds efficiently. It offers high yields and selectivity for the (E) isomer .

- Palladium-Catalyzed Coupling: Other variations involve using organozinc reagents or vinylboronic acids in combination with palladium catalysts to achieve selective synthesis under mild conditions .

- Dendritic Approaches: Recent research has explored the use of dendritic structures based on (E)-4,4'-Bis(diphenylamino)stilbene as building blocks for more complex materials, enhancing their photophysical properties .

The unique properties of (E)-4,4'-Bis(diphenylamino)stilbene make it suitable for various applications:

- Organic Light Emitting Diodes (OLEDs): It has been utilized in OLEDs due to its excellent electroluminescence efficiency and stability when doped into host materials.

- Photonic Devices: Its photophysical characteristics allow it to be used in devices that require efficient light absorption and emission.

- Nonlinear Optical Materials: The compound has been investigated for its potential use in nonlinear optics due to its favorable two-photon absorption properties .

Interaction studies involving (E)-4,4'-Bis(diphenylamino)stilbene have focused on its behavior in different environments:

- Host-Dopant Systems: Research has shown that doping this compound into various host matrices significantly enhances the electroluminescent properties of devices.

- Solvent Effects: The solvent environment can influence the photophysical behavior of (E)-4,4'-Bis(diphenylamino)stilbene, affecting its fluorescence and absorption spectra.

Several compounds share structural similarities with (E)-4,4'-Bis(diphenylamino)stilbene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (E)-Stilbene | Simple stilbene | Base structure for many derivatives; less complex. |

| 4,4'-Diaminostilbene | Amino-substituted stilbene | Exhibits different electronic properties due to amino groups. |

| 4-Methoxy-4'-diphenylaminostilbene | Methoxy-substituted stilbene | Enhanced solubility and altered electronic characteristics. |

| (E)-3-Methoxy-4,4'-dihydroxy-stilbene | Hydroxy-substituted stilbene | Potential antioxidant properties; different solubility profile. |

The uniqueness of (E)-4,4'-Bis(diphenylamino)stilbene lies in its dual diphenylamino substituents that enhance its electronic properties compared to simpler stilbenes. Its application in advanced materials science further distinguishes it from other similar compounds.